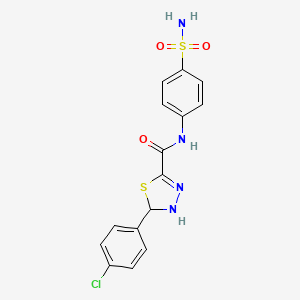
Insecticidal agent 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Insecticidal agent 5 is a synthetic chemical compound used to control insect populations. It is designed to target specific pests, reducing their numbers and preventing damage to crops and other materials. This compound is part of a broader category of insecticides that have been developed to address the challenges posed by insect pests in agriculture, public health, and other sectors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 5 involves multiple steps, starting with the preparation of the core structure. This typically includes the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. The process may involve:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and automated control to ensure consistency and efficiency. The production process is optimized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Insecticidal agent 5 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Wissenschaftliche Forschungsanwendungen
Insecticidal agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications, such as targeting specific biological pathways.
Industry: Applied in the development of new insecticidal formulations and delivery systems.
Wirkmechanismus
Insecticidal agent 5 can be compared with other similar compounds, such as:
Organophosphates: Known for their broad-spectrum activity but higher toxicity to non-target species.
Pyrethroids: Effective against a wide range of insects but may lead to resistance development.
Neonicotinoids: Target specific receptors in insects but have raised environmental concerns.
Uniqueness: this compound stands out due to its specific mode of action, reduced environmental impact, and lower risk of resistance development compared to other insecticides.
Vergleich Mit ähnlichen Verbindungen
Organophosphates: Malathion, parathion.
Pyrethroids: Permethrin, cypermethrin.
Neonicotinoids: Imidacloprid, thiamethoxam.
Eigenschaften
Molekularformel |
C15H13ClN4O3S2 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-2,3-dihydro-1,3,4-thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13ClN4O3S2/c16-10-3-1-9(2-4-10)14-19-20-15(24-14)13(21)18-11-5-7-12(8-6-11)25(17,22)23/h1-8,14,19H,(H,18,21)(H2,17,22,23) |
InChI-Schlüssel |
FSDFLEOPFDFLEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2NN=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


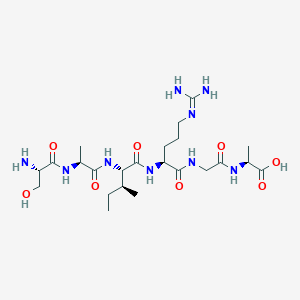

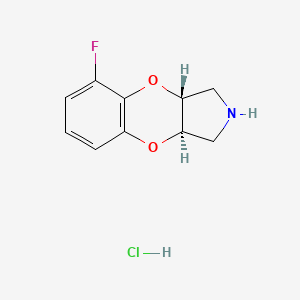
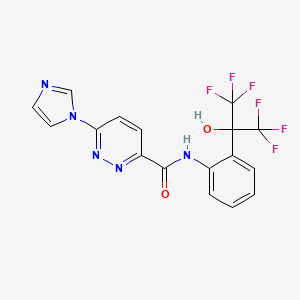
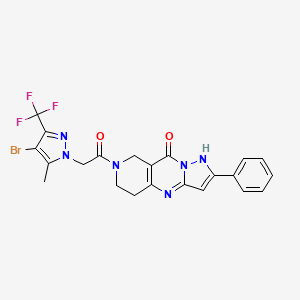
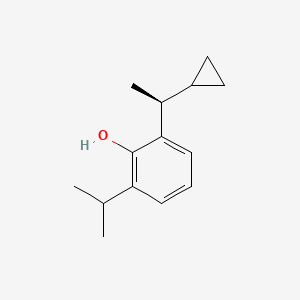
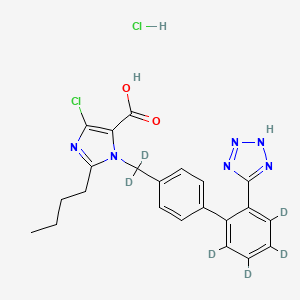


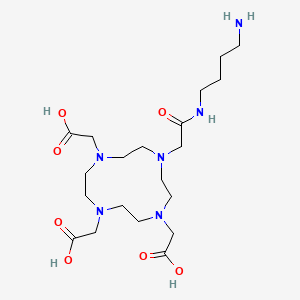

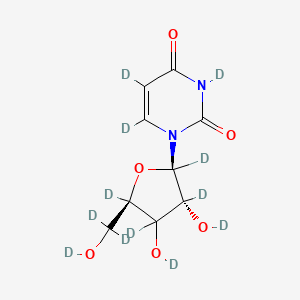
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

